2-Anthraquinonesulfonic acid

Environmental Biotechnology Redox Mediation Hexavalent Chromium Reduction

Selecting this specific 2-anthraquinonesulfonic acid isomer (not the 1-isomer) is critical for application success. It delivers a 98.5% Cr(VI) reduction efficiency, >3-fold higher than other sulfonated anthraquinones. It is the most effective redox mediator for accelerating azo dye decolorization. In drug discovery, the 2-sulfonate group is an absolute requirement for E-NTPDase inhibition; 2-methyl or other non-sulfonated analogs are entirely inactive. For conductive textiles, it is a patent-backed, superior dopant for chemical oxidation polymerization. Procuring this isomer ensures reliable, evidence-based performance.

Molecular Formula C14H8O5S
Molecular Weight 288.28 g/mol
CAS No. 84-48-0
Cat. No. B1214590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Anthraquinonesulfonic acid
CAS84-48-0
Synonyms9,10-anthraquinone-2-sulfonate
anthraquinone sulfonate
anthraquinone sulfonate, potassium salt
anthraquinone sulfonate, sodium salt
anthraquinone-2-sulfonic acid
Molecular FormulaC14H8O5S
Molecular Weight288.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)O
InChIInChI=1S/C14H8O5S/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13/h1-7H,(H,17,18,19)
InChIKeyMMNWSHJJPDXKCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Anthraquinonesulfonic acid (CAS 84-48-0) for Dye Intermediates & Redox Mediators Procurement


2-Anthraquinonesulfonic acid (CAS 84-48-0), also known as 9,10-anthraquinone-2-sulfonic acid, is a sulfonated anthraquinone derivative with the molecular formula C14H8O5S and a molecular weight of 288.28 g/mol . Its structure consists of an anthraquinone core substituted with a sulfonic acid group at the 2-position, imparting a pKa of 0.38 at 25°C . The compound exhibits slight solubility in water and ethanol but is insoluble in ether [1]. This foundational understanding is critical for evaluating its specific performance advantages over other sulfonated anthraquinone positional isomers.

2-Anthraquinonesulfonic acid (CAS 84-48-0) Cannot Be Readily Substituted with Other Anthraquinone Sulfonates


In-class substitution of 2-anthraquinonesulfonic acid with other sulfonated anthraquinones is demonstrably unreliable. Positional isomerism fundamentally alters electronic structure and reactivity [1]. Crystallographic data show that sulfonation at the 1-position versus the 2-position induces distinct molecular geometry changes, including altered C-S bond lengths and displacement of sulfur and quinone oxygen atoms from the aromatic plane [2]. These structural differences manifest as pronounced disparities in electrochemical and photochemical behavior, where 1-sulfonates are classified as 'weak' sensitizers and 2-sulfonates as 'strong' sensitizers [3]. Consequently, performance in applications ranging from redox mediation to enzyme inhibition is not interchangeable. The quantitative evidence below demonstrates that selecting the correct isomer is a verifiable, performance-critical decision.

2-Anthraquinonesulfonic acid (CAS 84-48-0): Quantitative Evidence Guide for Differentiated Selection


2-Anthraquinonesulfonic acid (AQS) Superiority in Redox-Mediated Cr(VI) Bioreduction

In a direct head-to-head comparison of several anthraquinone sulfonates as redox mediators for the bioreduction of toxic Cr(VI) by Escherichia coli BL21, 2-anthraquinonesulfonate (AQS) exhibited dramatically superior performance. At a concentration of 0.8 mmol/L, AQS achieved a Cr(VI) reduction efficiency of 98.5% within 7.5 hours [1]. In stark contrast, under identical conditions, the positional isomer 1-anthraquinonesulfonate (α-AQS) and other disulfonated analogs (1,5-AQDS, AQDS, 2,7-AQDS) yielded only 21-34% reduction efficiency, a performance level statistically indistinguishable from the mediator-free control [1].

Environmental Biotechnology Redox Mediation Hexavalent Chromium Reduction

2-Anthraquinonesulfonate (AQS) Demonstrates Unmatched Redox Mediation for Azo Dye Decolorization

In a comparative study evaluating the efficacy of various quinone compounds as redox mediators for the decolorization of sulfonated azo dyes, 2-anthraquinonesulfonate (AQS) was identified as the single most effective mediator [1]. The study utilized whole cells and cytoplasmic extracts of Sphingomonas xenophaga QYY and found that AQS-mediated decolorization rates were higher than those achieved with any other quinone compound tested [1]. Furthermore, the reduction of AQS itself was identified as the rate-limiting step in the overall process, underscoring its critical and specific role [1].

Textile Wastewater Treatment Bioremediation Azo Dye Degradation

The 2-Sulfonate Moiety is Essential for Inhibitory Activity Against E-NTPDases

In a structure-activity relationship (SAR) study investigating anthraquinone derivatives as inhibitors of ectonucleoside triphosphate diphosphohydrolases (E-NTPDases), the presence of the 2-sulfonate group was found to be absolutely required for inhibitory activity [1]. Analogs where the 2-sulfonate was replaced with a 2-methyl group were completely inactive against NTPDases 1, 2, and 3 [1]. Furthermore, specific 1-amino-2-sulfo-4-substituted derivatives demonstrated potent and selective inhibition, with one compound showing a Ki of 0.328 μM for NTPDase1 and 2.22 μM for NTPDase3, highlighting the 2-sulfonate as a key pharmacophore [1].

Drug Discovery Enzymology E-NTPDase Inhibition

Differentiated Analytical Detection Limits for 2- vs. 1-Anthraquinonesulfonate by GC-MS

A gas chromatography-mass spectrometry (GC-MS) method developed for environmental monitoring revealed distinct detection limits for the two monosulfonated anthraquinone isomers. The method, which involves derivatization to volatile chloroanthraquinones, achieved a detection limit of 0.02 ng for sodium anthraquinone-2-sulfonate (2-AS) and 0.005 ng for the 1-isomer (1-AS) per 1 μL injection [1]. While the 2-isomer's limit is higher, this quantitative differentiation is critical for analytical method development and for accurate quantification of these compounds in complex environmental matrices like river water and soil [1].

Analytical Chemistry Environmental Monitoring Trace Analysis

Superior Doping Agent for Conductive Polypyrrole Textiles Compared to Prior Art

A key patent in the field of conductive textiles explicitly claims that 2-anthraquinonesulfonic acid (or its sodium salt) is a superior doping agent for the chemical oxidation of pyrrole to produce conductive fabrics [1]. The patent states that this compound provides performance advantages over prior art doping agents, leading to the creation of a more effective conductive polymer coating on textile materials [1]. This specific claim of superiority is a direct result of the unique properties conferred by the 2-sulfonate group.

Materials Science Conductive Polymers Smart Textiles

AQS Specifically Recovers Impaired Intracellular Electron Transfer (IET) in Denitrification

In a study investigating anaerobic nitrate reduction, the addition of 2-anthraquinonesulfonate (AQS) was shown to partially recover intracellular electron transfer (IET) when key respiration chain complexes (I, II, III) were inhibited [1]. This is a highly specific and quantifiable effect: in experiments where the IET chain was disrupted by specific inhibitors (RCIs), the presence of AQS significantly increased the generation of N2 gas by 9.68% to 18.25% compared to inhibitor-only controls [1]. This demonstrates a unique mechanistic role for AQS in shuttling electrons within the cell, a function not generalized to all redox mediators.

Environmental Biotechnology Wastewater Treatment Nitrate Reduction

2-Anthraquinonesulfonic acid (CAS 84-48-0): Evidence-Backed Application Scenarios for Procurement


Industrial Bioremediation of Hexavalent Chromium (Cr(VI)) Contamination

For environmental engineering firms or industrial facilities treating Cr(VI)-contaminated wastewater, the selection of 2-anthraquinonesulfonic acid (AQS) as a redox mediator is directly supported by quantitative evidence. As demonstrated in Section 3, AQS achieves a 98.5% reduction efficiency for Cr(VI) within 7.5 hours at 0.8 mmol/L, a performance that is over 3-fold higher than other sulfonated anthraquinones (21-34% efficiency) under identical conditions [1]. Procuring AQS for this specific application ensures a highly efficient bioprocess, whereas substituting with a cheaper or more readily available sulfonated anthraquinone analog would lead to process failure.

Accelerated Decolorization of Azo Dyes in Textile Effluent Treatment

R&D teams and wastewater treatment plants focused on removing recalcitrant azo dyes from textile effluents should prioritize the procurement of 2-anthraquinonesulfonate (AQS) as a redox mediator. Direct comparative evidence confirms AQS as the most effective quinone compound for enhancing the rate of sulfonated azo dye decolorization by Sphingomonas xenophaga QYY [2]. This specific performance advantage makes it an essential component for developing robust and efficient bioremediation strategies for dye-laden waste streams.

Development of E-NTPDase Inhibitors for Drug Discovery

In medicinal chemistry and drug discovery programs targeting ectonucleoside triphosphate diphosphohydrolases (E-NTPDases), the selection of an anthraquinone scaffold must include a 2-sulfonate group. SAR studies prove that this moiety is an absolute requirement for inhibitory activity, as 2-methyl-substituted analogs are entirely inactive [3]. Procuring 2-anthraquinonesulfonic acid or its derivatives as a starting material or pharmacophore is therefore a non-negotiable, evidence-based decision for any project aiming to generate active leads in this enzyme class.

Manufacturing of Advanced Conductive Textiles via Polypyrrole Doping

For manufacturers of conductive fabrics used in smart textiles, sensors, or antistatic applications, the use of 2-anthraquinonesulfonic acid as a dopant for polypyrrole is a patent-backed, superior choice. The compound is explicitly claimed to provide performance advantages over prior art doping agents when used in the chemical oxidation of pyrrole on textile materials [4]. Procuring this specific compound enables the creation of high-performance conductive textiles, a capability not guaranteed by substituting other sulfonated anthraquinone isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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